Scaffold-Derived PDE5 Inhibitor Potency: 87.5-Fold Improvement Over Sildenafil
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold, for which this compound serves as a key synthetic intermediate, have achieved PDE5 IC50 values as low as 0.00004 μM (Compound 160), representing an ~87.5-fold improvement in potency over the clinically established PDE5 inhibitor sildenafil (IC50 = 0.0035 μM) [1][2]. This is a class-level inference for the target compound, as the data are derived from a specific substituted derivative rather than the free acid itself.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PDE5 IC50 = 0.00004 μM (Compound 160, a pyrazolo[4,3-d]pyrimidine derivative) |
| Comparator Or Baseline | Sildenafil: PDE5 IC50 = 0.0035 μM (3.5 nM) |
| Quantified Difference | ~87.5-fold more potent (0.00004 vs 0.0035 μM) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Procurement of this building block enables synthesis of PDE5 inhibitors with substantially higher potency than first-generation drugs, providing a competitive advantage in lead optimization.
- [1] Tolle, N., et al. 1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines as potent phosphodiesterase 5 (PDE5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2580-2583. DOI: 10.1016/j.bmcl.2010.02.092 View Source
- [2] Terrett, N.K., et al. Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1819-1824. DOI: 10.1016/0960-894X(96)00323-X View Source
